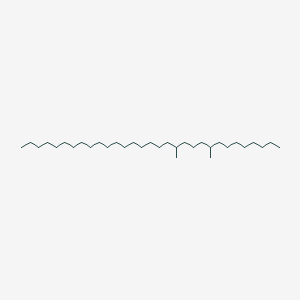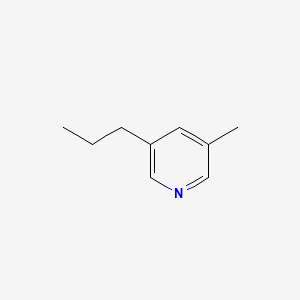
lithium;1-chloro-3-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-chloro-3-ethynylbenzene is an organometallic compound that combines lithium with 1-chloro-3-ethynylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-ethynylbenzene typically involves the reaction of 1-chloro-3-ethynylbenzene with a lithium reagent. One common method is the reaction of 1-chloro-3-ethynylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-chloro-3-ethynylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the lithium or the ethynyl group changes.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes, facilitated by transition metal catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and other electrophiles. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas can be used, often in the presence of a catalyst.
Coupling Reactions: Palladium or nickel catalysts are commonly used, along with ligands that stabilize the transition metal complex.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products can include alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
Coupling Reactions: Products include larger organic molecules with extended conjugation or new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Lithium;1-chloro-3-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Mecanismo De Acción
The mechanism of action of lithium;1-chloro-3-ethynylbenzene involves the interaction of the lithium atom with other molecules or ions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The ethynyl group can participate in π-π interactions or undergo addition reactions with other unsaturated compounds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the other reactants involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-ethynylbenzene: Lacks the lithium atom but has similar reactivity due to the ethynyl group.
Lithium;1-chloro-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.
Lithium;1-bromo-3-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Lithium;1-chloro-3-ethynylbenzene is unique due to the presence of both lithium and the ethynyl group, which provides a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a versatile compound for various synthetic applications and research purposes.
Propiedades
Número CAS |
73257-24-6 |
|---|---|
Fórmula molecular |
C8H4ClLi |
Peso molecular |
142.5 g/mol |
Nombre IUPAC |
lithium;1-chloro-3-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Li/c1-2-7-4-3-5-8(9)6-7;/h3-6H;/q-1;+1 |
Clave InChI |
UTEXSZNMFVQWCM-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]#CC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)

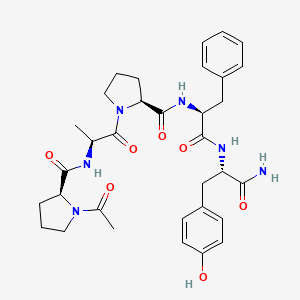
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
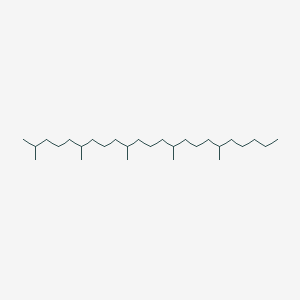
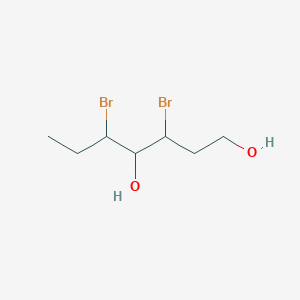
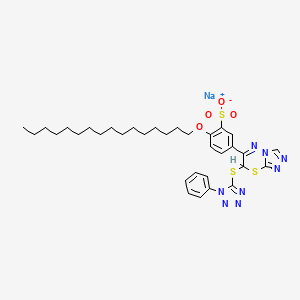
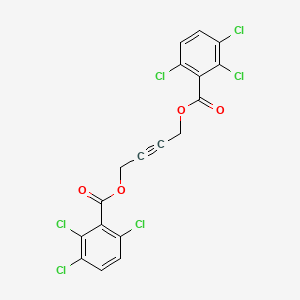

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
